trans-EKODE-(E)-Ib
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Overview
Description
trans-Epoxyketooctadecenoic acid (E)-Ib: is a lipid peroxidation product derived from polyunsaturated fatty acids. It is an α,β-unsaturated epoxy ketone, which is a type of compound known for its reactivity and biological significance. These compounds are often studied for their roles in various biological processes, including signaling and oxidative stress responses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Epoxyketooctadecenoic acid (E)-Ib involves the use of bifunctional sulfonium/phosphonium ylides. This method allows for the rapid construction of unsymmetric α,β-unsaturated epoxy ketones through sequential chemoselective reactions between sulfonium and phosphonium ylides and distinct aldehydes . The key steps include Wittig olefination and Johnson-Corey-Chaykovski epoxidation .
Industrial Production Methods: Industrial production of trans-Epoxyketooctadecenoic acid (E)-Ib is not widely reported, but the methods used in laboratory synthesis can be scaled up. The use of bifunctional ylides and chemoselective reactions provides a robust framework for industrial applications.
Chemical Reactions Analysis
Types of Reactions: trans-Epoxyketooctadecenoic acid (E)-Ib undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more reactive species.
Reduction: Reduction reactions can convert the epoxy ketone to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the epoxy or ketone sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the epoxy group under mild conditions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or aminated products, depending on the reagents used .
Scientific Research Applications
Chemistry: trans-Epoxyketooctadecenoic acid (E)-Ib is used as a synthon in the synthesis of natural products, particularly those derived from oxidized fatty acids .
Biology and Medicine: The compound is studied for its role in lipid peroxidation and its potential impact on cellular signaling pathways. It is also investigated for its involvement in oxidative stress responses and its potential therapeutic applications in diseases related to oxidative damage .
Industry: In industrial applications, trans-Epoxyketooctadecenoic acid (E)-Ib can be used in the synthesis of complex molecules for pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of trans-Epoxyketooctadecenoic acid (E)-Ib involves its reactivity as an electrophile. It can form adducts with nucleophilic sites on proteins and other biomolecules, leading to covalent modifications. These modifications can alter the function of the target molecules and impact various cellular pathways . The compound’s reactivity is primarily due to its α,β-unsaturated epoxy ketone structure, which makes it highly reactive towards nucleophiles .
Comparison with Similar Compounds
- 4-Hydroxynonenal (4-HNE)
- Malondialdehyde (MDA)
- trans, trans-2,4-Decadienal (tt-DDE)
Uniqueness: trans-Epoxyketooctadecenoic acid (E)-Ib is unique due to its specific structure and reactivity. Unlike other lipid peroxidation products, it contains both an epoxy and a ketone functional group, which contributes to its distinct chemical behavior and biological activity .
Properties
Molecular Formula |
C18H30O4 |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
(E)-9-oxo-11-[(2S,3S)-3-pentyloxiran-2-yl]undec-10-enoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-7-11-16-17(22-16)14-13-15(19)10-8-5-4-6-9-12-18(20)21/h13-14,16-17H,2-12H2,1H3,(H,20,21)/b14-13+/t16-,17-/m0/s1 |
InChI Key |
RCMABBHQYMBYKV-GAEQQSHZSA-N |
Isomeric SMILES |
CCCCC[C@H]1[C@@H](O1)/C=C/C(=O)CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCC1C(O1)C=CC(=O)CCCCCCCC(=O)O |
Origin of Product |
United States |
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